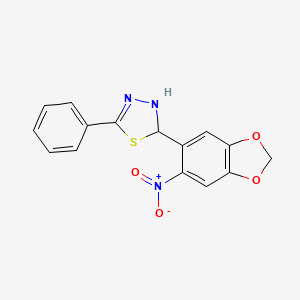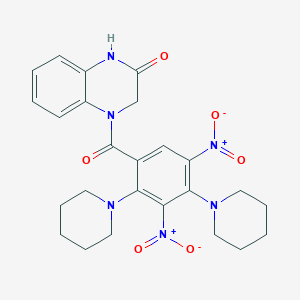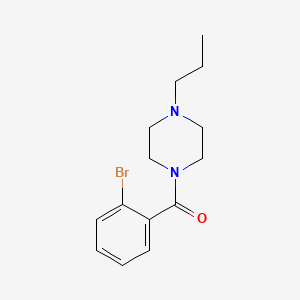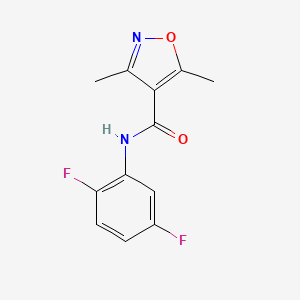
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide, also known as OC000459, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been shown to have anti-inflammatory properties.
作用机制
The mechanism of action of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in the production of various cytokines, which play a key role in inflammation and immune response. 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide inhibits the activity of JAK3, a member of the JAK family, which is involved in the production of IL-6 and TNF-α. By inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the production of these cytokines and thus has anti-inflammatory properties.
Biochemical and Physiological Effects:
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties in various preclinical studies. In a mouse model of asthma, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced airway inflammation and improved lung function. In a mouse model of COPD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced lung inflammation and emphysema. In a rat model of IBD, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduced inflammation and improved colonic histology. These studies suggest that 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has potential therapeutic applications in various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its specificity for JAK3. By specifically inhibiting JAK3, 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide reduces the risk of off-target effects. However, one limitation of using 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, the development of JAK3-specific inhibitors such as 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide may provide a new avenue for the treatment of inflammatory diseases.
合成方法
The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with N-phenylpyrrolidine-3-carboxylic acid. The resulting product is then treated with thionyl chloride and dimethylformamide to obtain the final compound. The synthesis of 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been reported in the literature and has been shown to be a reliable method.
科学研究应用
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
属性
IUPAC Name |
5-oxo-N-(2-oxochromen-6-yl)-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-18-11-14(12-22(18)16-4-2-1-3-5-16)20(25)21-15-7-8-17-13(10-15)6-9-19(24)26-17/h1-10,14H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQHFUQSGHSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)